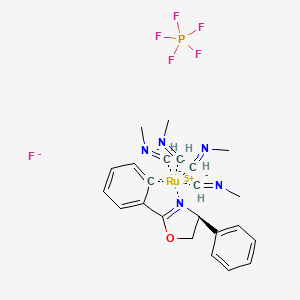
N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ru(II)-(S)-Pheox Catalyst is a ruthenium-based catalyst that has garnered significant attention in the field of catalysis due to its unique properties and versatile applications. This catalyst is known for its ability to facilitate a variety of chemical reactions, making it a valuable tool in both academic research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ru(II)-(S)-Pheox Catalyst typically involves the coordination of ruthenium with a chiral ligand, (S)-Pheox. The synthesis process often includes the following steps:
Ligand Synthesis: The chiral ligand (S)-Pheox is synthesized through a series of organic reactions, starting from commercially available precursors.
Complex Formation: The synthesized ligand is then coordinated with a ruthenium precursor, such as ruthenium trichloride, under specific reaction conditions. This step often requires the use of solvents like ethanol or dichloromethane and may involve heating to facilitate the reaction.
Purification: The resulting Ru(II)-(S)-Pheox complex is purified using techniques such as recrystallization or chromatography to obtain the desired catalyst in high purity.
Industrial Production Methods
In an industrial setting, the production of Ru(II)-(S)-Pheox Catalyst may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Industrial production may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ru(II)-(S)-Pheox Catalyst is known to undergo various types of chemical reactions, including:
Oxidation: The catalyst can facilitate oxidation reactions, where it helps in the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The catalyst is effective in substitution reactions, where it helps in the replacement of one functional group with another on a substrate molecule.
Common Reagents and Conditions
The reactions involving Ru(II)-(S)-Pheox Catalyst often require specific reagents and conditions:
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out under mild conditions.
Reduction Reactions: Hydrogen gas or hydride donors are commonly used, and the reactions may require elevated temperatures and pressures.
Substitution Reactions: Various nucleophiles or electrophiles can be used, depending on the specific substitution reaction being carried out.
Major Products
The major products formed from reactions catalyzed by Ru(II)-(S)-Pheox Catalyst depend on the specific reaction type. For example:
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products may include alkanes, alcohols, or amines.
Substitution Reactions: Products vary widely based on the substituents involved.
Scientific Research Applications
Ru(II)-(S)-Pheox Catalyst has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The catalyst’s ability to facilitate stereoselective reactions makes it valuable for producing chiral compounds.
Biology: The catalyst is employed in the study of enzyme mimetics and the development of biomimetic catalysts. It helps in understanding the mechanisms of natural enzymes and designing artificial catalysts with similar properties.
Medicine: Ru(II)-(S)-Pheox Catalyst is explored for its potential in drug development and delivery. Its ability to catalyze specific reactions can be harnessed to create targeted therapies and improve drug efficacy.
Industry: The catalyst is used in various industrial processes, including the production of polymers, agrochemicals, and specialty chemicals. Its efficiency and selectivity make it a valuable tool for optimizing manufacturing processes.
Mechanism of Action
The mechanism of action of Ru(II)-(S)-Pheox Catalyst involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through electron transfer or bond formation. The chiral ligand (S)-Pheox plays a crucial role in determining the stereochemistry of the reaction, ensuring high selectivity and efficiency.
Molecular Targets and Pathways
The molecular targets of Ru(II)-(S)-Pheox Catalyst include various functional groups on organic molecules, such as alkenes, alkynes, and carbonyl compounds. The catalyst facilitates reactions through pathways involving single-electron transfer, oxidative addition, and reductive elimination, depending on the specific reaction type.
Comparison with Similar Compounds
Ru(II)-(S)-Pheox Catalyst can be compared with other similar ruthenium-based catalysts, such as:
Ruthenium(II) Polypyridine Complexes: These catalysts are known for their photoredox properties and are used in light-driven reactions.
Ruthenium(II) Alkylidene Complexes: These catalysts are effective in olefin metathesis reactions and are widely used in polymer synthesis.
Ruthenium(II) Carbonyl Complexes: These catalysts are employed in carbonylation reactions and are valuable in the synthesis of carbonyl-containing compounds.
Uniqueness
The uniqueness of Ru(II)-(S)-Pheox Catalyst lies in its chiral ligand, (S)-Pheox, which imparts high stereoselectivity to the reactions it catalyzes. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Conclusion
Ru(II)-(S)-Pheox Catalyst is a versatile and valuable catalyst with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, including high stereoselectivity and efficiency, make it a powerful tool for facilitating various chemical reactions and advancing scientific research.
Properties
Molecular Formula |
C23H28F6N5OPRu- |
|---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
N-methylmethanimine;pentafluoro-λ5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride |
InChI |
InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m1......./s1 |
InChI Key |
CGPTUIFQEOPKFO-DVDRBMSDSA-M |
Isomeric SMILES |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
Canonical SMILES |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


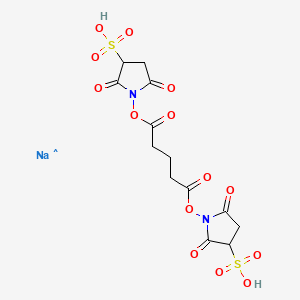
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)
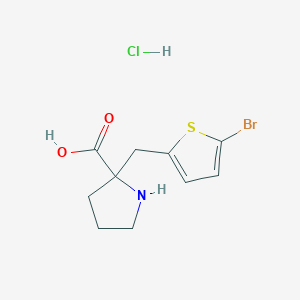
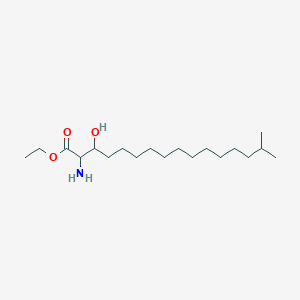
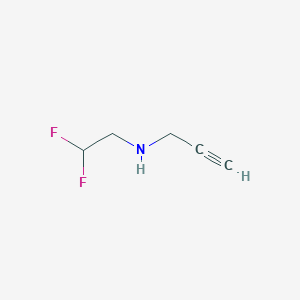
![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
